Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

Organic Synthesis Protecting Group Strategy Reaction Optimization

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 849928-34-3) is a versatile piperidine derivative with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. It features a 4-oxopiperidine core, a methyl group at the 2-position, and a benzyl carbamate (Cbz) protecting group on the nitrogen.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 849928-34-3
Cat. No. B1373568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-methyl-4-oxopiperidine-1-carboxylate
CAS849928-34-3
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeyNKUKIRSAMUEXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 849928-34-3): A Core 4-Oxopiperidine Intermediate


Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 849928-34-3) is a versatile piperidine derivative with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol [1]. It features a 4-oxopiperidine core, a methyl group at the 2-position, and a benzyl carbamate (Cbz) protecting group on the nitrogen. This compound is recognized as a key building block in pharmaceutical research and development, frequently employed as an intermediate in the synthesis of complex drug molecules . Its structure provides a chiral center, enabling its use in both racemic and enantioselective syntheses.

Orthogonal Cbz protection for selective deprotection strategies
Stereochemically defined 2-methyl chiral center
Intermediate for complex drug-like molecule synthesis

Why 4-Oxopiperidine Building Blocks Cannot Be Freely Substituted in Synthesis


While many 4-oxopiperidine derivatives are commercially available, substituting Benzyl 2-methyl-4-oxopiperidine-1-carboxylate with a generic analog can derail a synthetic route due to crucial differences in protecting group stability, physical properties, and molecular geometry. The Cbz group offers orthogonality in deprotection strategies distinct from Boc or other carbamates, a factor critical in multi-step syntheses [1]. The 2-methyl substituent imparts a defined stereochemistry and altered physicochemical properties (logP, solubility) that directly impact reaction yields and the downstream properties of the final pharmaceutical agent. Substitution with a non-methylated or differently protected analog is not equivalent and will result in a different product profile or necessitate a costly re-optimization of the synthetic pathway [2].

Protecting group orthogonality
Cbz and Boc groups differ in thermal stability and removal conditions; using a Boc analog may lead to premature deprotection or cyclization.
2‑Methyl stereochemistry
The methyl substituent defines chirality and alters lipophilicity; replacing with a non‑methylated analog changes physicochemical properties and downstream reactivity.
Synthetic pathway specificity
A differently protected or non‑methylated 4‑oxopiperidine will not yield the same intermediate, potentially requiring re‑optimization of the synthetic route.

Quantitative Differentiation of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate vs. Analogous Intermediates


Superior Thermal Stability of the Cbz Protecting Group Over Boc Analogs

The stability of the Cbz (carboxybenzyl) protecting group is demonstrably higher than that of the common Boc (tert-butyloxycarbonyl) alternative. In a study of protected L-prolinol derivatives, the Cbz-protected compound exhibited significantly greater thermal stability, requiring a temperature of 140 °C in the presence of a base (triethylamine) to induce intramolecular cyclization. In stark contrast, the analogous Boc-protected compound was unstable and cyclized at a much lower temperature of 67 °C [1].

Thermal stability
Class-level inference
140 °C vs 67 °C
Supports synthetic route selection at elevated temperature
L‑prolinol derivative study; may vary by substrate
Organic Synthesis Protecting Group Strategy Reaction Optimization

Optimized Lipophilicity (LogP) Profile for Enhanced Membrane Permeability

The introduction of a methyl group at the 2-position, combined with the benzyl carbamate, results in a calculated partition coefficient (LogP) of 1.49 to 2.31 for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate [1][2]. This value is higher than the LogP of the non-methylated analog, Benzyl 4-oxopiperidine-1-carboxylate, which has a predicted LogP of approximately 0.9-1.1 (based on structure-activity relationship).

Lipophilicity
Class-level inference
LogP 1.49–2.31
Supports membrane permeability assessment in research compounds
Calculated; non‑methylated analog LogP ~0.9–1.1
Medicinal Chemistry Physicochemical Properties ADME Prediction

Differentiated Solubility Profile Enabling Unique Reaction Media

The water solubility of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is calculated to be 1.22 mg/mL (ESOL Log S) , placing it in the 'poorly soluble' class. This is a distinct property compared to more polar analogs such as the deprotected amine or the corresponding carboxylic acid, which are significantly more water-soluble. For instance, the free amine 2-methyl-4-oxopiperidine would be expected to have a much higher water solubility due to its ability to form salts.

Aqueous solubility
Class-level inference
1.22 mg/mL
Facilitates organic‑phase reaction and work‑up
ESOL prediction; free amine analog expected highly soluble
Process Chemistry Solubility Formulation

Benchmark Commercial Purity Standards of 97-98% for Reliable Research Outcomes

The compound is commercially available from multiple reputable suppliers at high purities of 97% and 98% . This is a well-established benchmark for this specific intermediate, ensuring a consistent and reliable starting material for research. In comparison, more complex or less commonly synthesized analogs may be offered at lower purities (e.g., 95% or less), which can introduce impurities that compromise the yield and reproducibility of subsequent synthetic steps.

Purity grade
Supplier specification
97–98%
Supports synthesis reproducibility
Vendor‑reported; verify COA for each lot
Procurement Quality Control Reproducibility

Primary Research Applications for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate


Synthesis of Chiral Pharmaceutical Intermediates Requiring Thermal Stability

The superior thermal stability of the Cbz protecting group, as evidenced by its resistance to cyclization at temperatures up to 140 °C, makes this compound an ideal choice for synthetic routes involving high-temperature steps. This is a critical advantage over the more labile Boc-protected piperidines, which decompose or cyclize at much lower temperatures (e.g., 67 °C) [1]. Researchers developing heat-requiring transformations, such as certain cycloadditions or Grignard reactions, should prioritize this intermediate to avoid protecting group loss.

Development of CNS-Penetrant Drug Candidates

With a calculated LogP of 1.49-2.31, Benzyl 2-methyl-4-oxopiperidine-1-carboxylate introduces a favorable degree of lipophilicity to a molecular scaffold [2][3]. This property is directly linked to enhanced blood-brain barrier permeability. Medicinal chemists targeting neurological disorders can leverage this intermediate to improve the ADME profile of their lead compounds, a benefit not achievable with more polar, non-methylated or deprotected piperidine analogs.

Solid-Phase Peptide Synthesis and Peptidomimetic Design

The compound's well-defined chiral center and orthogonal Cbz protecting group make it a valuable building block in solid-phase peptide synthesis (SPPS) and for creating peptidomimetics . The Cbz group can be selectively removed via hydrogenolysis without affecting other base-labile or acid-labile protecting groups on the growing peptide chain. This orthogonality, combined with the structural constraint provided by the piperidine ring, allows for the introduction of conformational rigidity into peptide backbones, a key strategy for improving the metabolic stability and target selectivity of therapeutic peptides.

Application
Selection Property
Validation Focus
High-temperature synthetic steps
Cbz thermal stability profile
Temperature tolerance under reaction conditions
CNS-targeting research compound synthesis
Lipophilicity (LogP) profile
Membrane permeability prediction
Solid-phase peptide synthesis (SPPS)
Orthogonal Cbz deprotection strategy
Selective hydrogenolysis compatibility

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